4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one
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Overview
Description
4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one is a complex organic compound featuring a piperazine ring substituted with an aminocyclobutyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one typically involves multiple steps, starting with the preparation of the aminocyclobutyl precursor. This precursor is then reacted with ethyl-substituted piperazine under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(1-Aminocyclobutyl)acetyl]morpholine-3-carboxylic acid
- 4-[2-(1-Aminocyclobutyl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one
Uniqueness
4-(2-(1-Aminocyclobutyl)acetyl)-3-ethylpiperazin-2-one is unique due to its specific structural features, such as the combination of an aminocyclobutyl group with an ethyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
4-[2-(1-aminocyclobutyl)acetyl]-3-ethylpiperazin-2-one |
InChI |
InChI=1S/C12H21N3O2/c1-2-9-11(17)14-6-7-15(9)10(16)8-12(13)4-3-5-12/h9H,2-8,13H2,1H3,(H,14,17) |
InChI Key |
UWHJXSJHTCGLMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)CC2(CCC2)N |
Origin of Product |
United States |
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